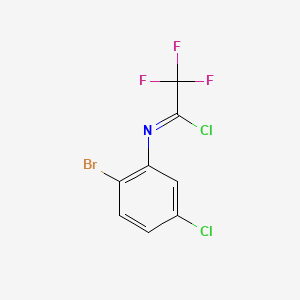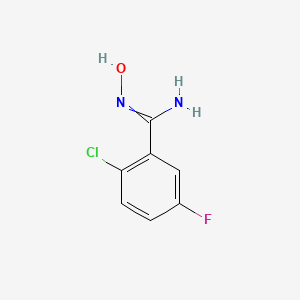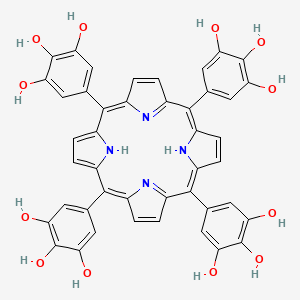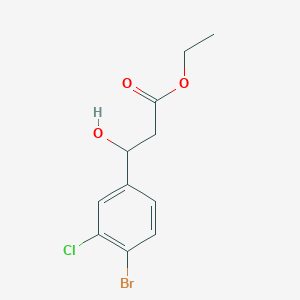
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C10H10BrClO3 It is a white crystalline powder commonly used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-chlorobenzoic acid.
Reduction: Formation of 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromo-3-chlorobenzoate: A closely related compound with similar chemical properties and applications.
1-(4-Bromo-3-chlorophenyl)ethanone: Another similar compound used in various research applications.
Uniqueness
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of bromine and chlorine atoms, along with the ester and hydroxyl groups, makes it a versatile compound for various scientific investigations.
Propiedades
Fórmula molecular |
C11H12BrClO3 |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
RHVMURXBPCUJCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
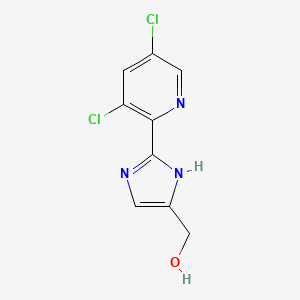
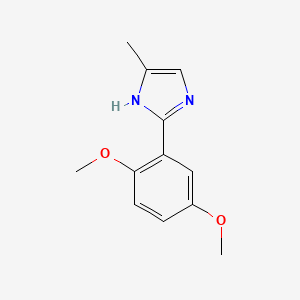
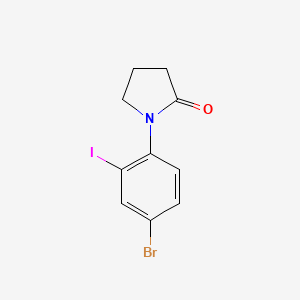
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
